

Structural Elucidation of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethyl-1H-imidazole hydrochloride

Cat. No.: B1356284

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This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of **4,5-dimethyl-1H-imidazole hydrochloride**. The document details the expected data from key analytical techniques, provides standardized experimental protocols, and presents a logical workflow for the confirmation of its chemical structure.

Introduction

4,5-Dimethyl-1H-imidazole hydrochloride is a heterocyclic organic salt with the chemical formula $C_5H_9ClN_2$.^[1] As an imidazole derivative, it holds potential for applications in pharmaceutical and agrochemical research.^[2] Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide outlines the multifaceted approach required for its complete structural characterization, integrating data from spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **4,5-Dimethyl-1H-imidazole hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **4,5-Dimethyl-1H-imidazole Hydrochloride**

Property	Value	Reference
CAS Number	53316-51-1	[1]
Molecular Formula	C ₅ H ₉ CIN ₂	[1]
Molecular Weight	132.59 g/mol	[1]
Appearance	White crystalline powder (predicted)	
Melting Point	>300 °C	[3]
Solubility	Soluble in water	

Spectroscopic and Crystallographic Data

The following sections detail the expected data from various analytical techniques. While experimental data for the hydrochloride salt is not readily available in the public domain, the provided information is based on the known structure and spectral data of similar imidazole derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for **4,5-Dimethyl-1H-imidazole Hydrochloride** (in D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	s	6H	2 x -CH ₃
~8.5	s	1H	C2-H
~13.0 (broad)	s	2H	N-H

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **4,5-Dimethyl-1H-imidazole Hydrochloride** (in D_2O)

Chemical Shift (δ) ppm	Assignment
~10	$-\text{CH}_3$
~125	C4/C5
~135	C2

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted FT-IR Absorption Bands for **4,5-Dimethyl-1H-imidazole Hydrochloride**

Wavenumber (cm^{-1})	Intensity	Assignment
3200-2800	Strong, Broad	N-H and C-H stretching
~1600	Medium	C=N stretching
~1450	Medium	C-H bending
~1100	Medium	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum would primarily show the molecular ion of the free base.

Table 5: Predicted Mass Spectrometry Data for 4,5-Dimethyl-1H-imidazole

m/z	Interpretation
96	$[M]^+$ (molecular ion of the free base)
81	$[M-CH_3]^+$
54	$[M-C_2H_4N]^+$

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For **4,5-Dimethyl-1H-imidazole hydrochloride**, this technique would confirm the connectivity of the atoms, the bond lengths and angles, and the packing of the molecules in the crystal lattice. The structure would show a planar imidazole ring with two methyl groups at the 4 and 5 positions, and a chloride ion associated with the protonated imidazole ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of **4,5-Dimethyl-1H-imidazole hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4,5-Dimethyl-1H-imidazole hydrochloride**.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.^[6]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.^[7]
 - The spectral width is typically set from -2 to 14 ppm.

- A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- The data is processed with appropriate window functions (e.g., exponential multiplication) and Fourier transformed.
- The spectrum is referenced to the residual solvent peak.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[7]
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[8]
 - A wider spectral width (e.g., 0 to 200 ppm) is used.[9]
 - A significantly larger number of scans is required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[9]
 - The data is processed and referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4,5-Dimethyl-1H-imidazole hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]
 - The mixture should be a fine, homogeneous powder.
 - Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.[10]
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, the spectrum is recorded over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **4,5-Dimethyl-1H-imidazole hydrochloride** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 $\mu\text{g/mL}$.[\[11\]](#)
- Data Acquisition (Electrospray Ionization - ESI):
 - The analysis is performed on a mass spectrometer equipped with an ESI source.[\[12\]](#)
 - The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.
 - The instrument is operated in positive ion mode to detect the protonated molecule.
 - The mass spectrum is recorded over a suitable m/z range (e.g., 50-200 amu).
 - High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[\[13\]](#)

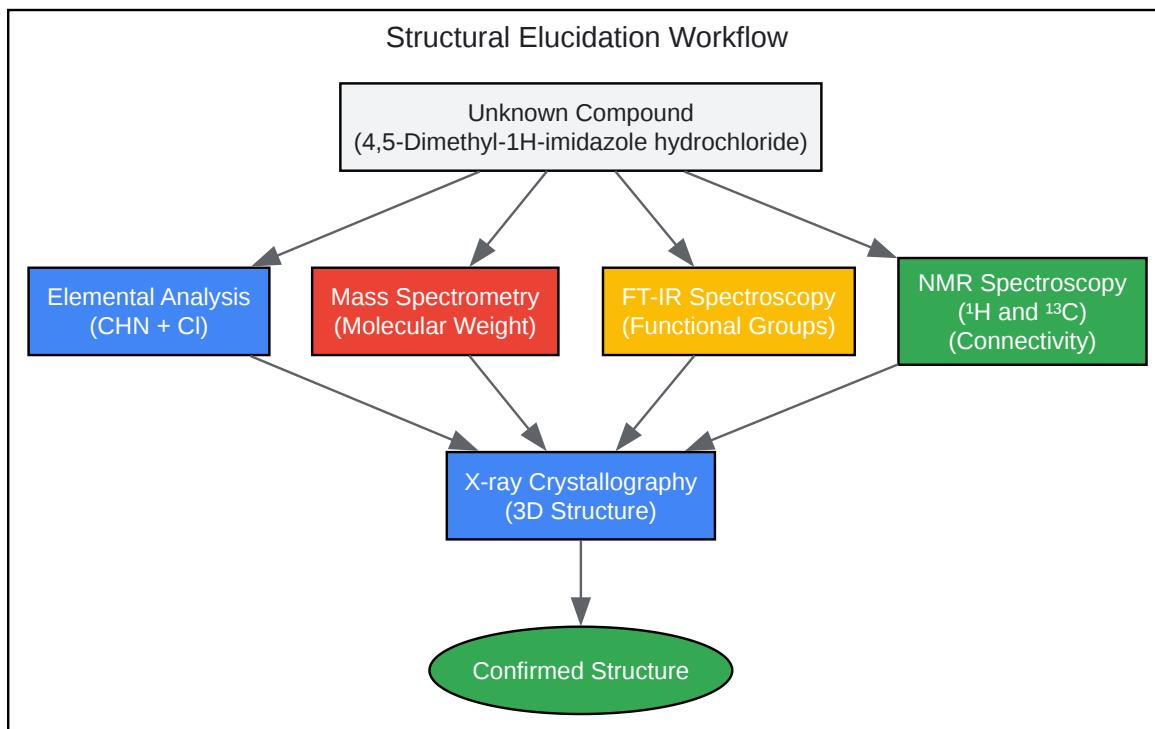
X-ray Crystallography

- Crystallization:
 - Single crystals of **4,5-Dimethyl-1H-imidazole hydrochloride** suitable for X-ray diffraction are grown. This is often the most challenging step.[\[14\]](#)
 - Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[\[14\]](#)

- Data Collection:
 - A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - The diffractometer, equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and detector, is used to collect a full sphere of diffraction data.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to obtain a set of structure factors.
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[\[15\]](#)
 - The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[\[16\]](#)

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of the target compound.



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Caption: Logical workflow for the structural elucidation of **4,5-Dimethyl-1H-imidazole hydrochloride**.

Caption: Chemical structure of **4,5-Dimethyl-1H-imidazole hydrochloride**.

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